molecular formula C27H19ClN2O3 B609089 MK-3903 CAS No. 1219737-12-8

MK-3903

Cat. No.: B609089
CAS No.: 1219737-12-8
M. Wt: 454.91
InChI Key: FIKQZQDYGXAUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-3903 is an activator of AMP-activated protein kinase (AMPK;  EC50 = 9 nM). It is selective for AMPK over a kinase panel at 10 µM, as well as the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 (IC50s = >50 µM for both) and the pregnane X receptor (PXR;  EC50 = >30 µM). This compound (30 mg/kg) increases muscle and liver levels of phosphorylated ACC, an AMPK substrate, and reduces insulin resistance in diet-induced obese (DIO) mice. It inhibits hepatic fatty acid synthesis in db/db mice when administered at doses ranging from 3 to 30 mg/kg.
This compound is a potent and selective AMPK activator (EC50 = 8 nM). This compound exhibited robust target engagement in mouse liver following oral dosing, leading to improved lipid metabolism and insulin sensitization in mice. Chronic oral administration of this compound robustly increased ACC phosphorylation in liver with more modest effects in skeletal muscle. Treatment of various mouse models with this compound resulted in expected alterations in lipid metabolism and improvements in a measure of insulin sensitization.

Biochemical Analysis

Biochemical Properties

MK-3903 plays a significant role in biochemical reactions by activating AMPK . It interacts with various enzymes and proteins, including cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6, and the pregnane X receptor (PXR) . The nature of these interactions is primarily regulatory, with this compound selectively activating AMPK over these other biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving AMPK . This can lead to changes in gene expression and cellular metabolism, with potential impacts on processes such as fatty acid synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme activation or inhibition and changes in gene expression . Its primary mechanism of action involves the activation of AMPK, a key regulator of cellular energy homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, acute oral administration of this compound to high-fructose fed mice resulted in significant inhibition of hepatic fatty acid synthesis . Information on any threshold effects or toxic/adverse effects at high doses is currently limited .

Metabolic Pathways

This compound is involved in metabolic pathways related to cellular energy homeostasis, primarily through its activation of AMPK . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known to be a substrate of human liver uptake transporters OATP1B1 and OATP1B3 , which may play a role in its localization or accumulation.

Subcellular Localization

Potential factors influencing its localization could include targeting signals or post-translational modifications .

Biological Activity

MK-3903 is a compound developed as a selective AMPK (AMP-activated protein kinase) activator, primarily aimed at addressing metabolic disorders such as type 2 diabetes mellitus (T2DM). Its mechanism of action involves the activation of AMPK, a critical regulator of energy metabolism in cells. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

AMPK is a heterotrimeric protein that plays a vital role in cellular energy homeostasis. When activated, AMPK enhances glucose uptake and fatty acid oxidation while inhibiting lipogenesis. This compound selectively activates certain AMPK complexes, which may lead to beneficial metabolic effects.

Key Features:

  • Selectivity : this compound activates 10 out of 12 phosphorylated AMPK complexes with varying efficacy, showing a maximum activation of over 50% in certain complexes .
  • Pharmacological Profile : The compound has an EC50 value ranging from 8 to 40 nM, indicating its potency in activating AMPK .

Pharmacokinetics

This compound exhibits low permeability and is a substrate for hepatic uptake transporters OATP1B1 and OATP1B3. Its oral bioavailability is approximately 4% in C57BL/6 mice, which limits systemic distribution and suggests that it may be suitable for targeting intestinal tissues without significant systemic exposure .

Biological Activity Data

Parameter Value
EC50 (nM)8 - 40
Max Activation (%)>50
Oral Bioavailability (%)4
Target Engagement (pACC/ACC)Robust in liver
Selectivity for AMPK Complexes10 out of 12

Case Studies

Several studies have evaluated the effects of this compound on metabolic parameters in various animal models:

  • Study on Lipid Metabolism :
    • In a mouse model, this compound administration led to significant improvements in lipid metabolism. The compound demonstrated robust target engagement in the liver following oral dosing, resulting in enhanced fatty acid oxidation and reduced de novo lipogenesis (DNL) .
  • Insulin Sensitivity Assessment :
    • A pharmacodynamic study assessed the impact of this compound on insulin sensitivity. After administration, mice showed improved glucose tolerance and reduced fasting blood glucose levels compared to control groups. This suggests that this compound may help mitigate insulin resistance associated with T2DM .
  • Long-term Effects :
    • Chronic administration of this compound was studied to evaluate potential adverse effects related to prolonged AMPK activation. Results indicated no significant adverse cardiac hypertrophy over six months, suggesting a favorable safety profile for long-term use .

Scientific Research Applications

Therapeutic Applications in Metabolic Diseases

MK-3903 has been primarily investigated for its role in treating Type 2 diabetes mellitus. The activation of AMPK by this compound is believed to enhance insulin sensitivity and promote glucose uptake in muscle and adipose tissues, thereby aiding in glucose metabolism.

Clinical Research Insights

Recent studies have shown that this compound effectively lowers blood glucose levels in preclinical models. For instance, research indicated that the compound demonstrated significant efficacy in reducing hyperglycemia in diabetic rodent models, supporting its potential as a therapeutic agent for diabetes management .

Cancer Research

Emerging evidence suggests that this compound may also have applications in oncology, particularly concerning chemotherapy resistance. A study highlighted that this compound could reverse the effects of TRIM14 overexpression, which is linked to chemotherapy resistance in gastric cancer cells. By modulating the AMPK/mTOR signaling pathway, this compound contributes to reduced cell proliferation and increased apoptosis in resistant cancer cells .

Neuroprotection

Research has explored the neuroprotective effects of this compound against arsenic-induced neurotoxicity. The compound was shown to activate autophagy-dependent apoptosis pathways via AMPK/mTOR signaling, indicating its potential utility in protecting neuronal cells from toxic insults .

Bone Health

Preliminary findings suggest that this compound may influence bone formation processes. Studies on osteoblast differentiation have indicated that AMPK activation can promote osteogenic pathways, which could be beneficial for conditions like osteoporosis .

Table 1: Summary of Applications and Findings Related to this compound

Application AreaFindingsReferences
Metabolic DiseasesLowers blood glucose levels; enhances insulin sensitivity
Cancer ResearchReverses chemotherapy resistance; promotes apoptosis in resistant cells
NeuroprotectionProtects against arsenic-induced neurotoxicity
Bone HealthPromotes osteoblast differentiation

Case Study 1: Impact on Diabetes Management

A preclinical study involving diabetic rodents demonstrated that administration of this compound resulted in a significant reduction in fasting blood glucose levels compared to control groups. This study supports the hypothesis that AMPK activation can improve metabolic outcomes in diabetic conditions.

Case Study 2: Overcoming Chemotherapy Resistance

In a controlled experiment with gastric cancer cell lines, treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers when compared to untreated cells. This suggests that enhancing AMPK activity may be a viable strategy for overcoming drug resistance in cancer therapy.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of MK-3903 as an AMPK activator?

this compound selectively activates AMP-activated protein kinase (AMPK) by binding to its α1 β1 γ1 subunit with an EC50 of 8 nM. It activates 10 out of 12 phosphorylated AMPK (pAMPK) complexes, achieving >50% maximal activation for most isoforms. Notably, it does not activate pAMPK6 and only partially activates pAMPK5 (36% max), likely due to structural variations in isoform-specific binding pockets .

Methodological Insight :

  • In vitro assays : Use LLC-PK1 cells to assess permeability (Papp = 6 × 10⁻⁶ cm/s) and confirm OATP1B1/OATP1B3 transporter involvement .
  • Isoform specificity : Employ kinase activity profiling across 12 pAMPK complexes to determine EC50 ranges (8–40 nM) .

Q. How is the EC50 value of this compound determined in vitro?

The EC50 is measured using dose-response curves in cellular assays. For example, in LLC-PK1 cells, this compound’s activation of AMPK is quantified via phosphorylation levels of downstream targets (e.g., ACC). The EC50 (8 nM) reflects the concentration required for half-maximal activation .

Experimental Design :

  • Use recombinant AMPK isoforms to standardize activation thresholds.
  • Include negative controls (e.g., pAMPK5/6) to validate selectivity .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Powder : Store at -20°C (3-year stability) or 4°C (2-year stability), protected from light and moisture.
  • Solubilized form : Prepare stock solutions in DMSO (≥75 mg/mL) and store at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do the pharmacokinetic properties of this compound vary across species, and what implications does this have for translational research?

this compound exhibits species-specific PK profiles:

SpeciesPlasma Clearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)
C57BL/6 mice5.0–130.6–1.1~2
SD ratsSimilar to miceSimilar to mice~2
Beagle dogsModerateModerate~2

Implications : The short half-life necessitates twice-daily dosing in chronic studies. Interspecies differences in OATP1B1/1B3 expression may affect hepatic uptake and efficacy .

Q. What experimental strategies address the selective activation of AMPK isoforms by this compound?

  • Isoform-specific knockdown : Use siRNA or CRISPR to silence non-responsive isoforms (e.g., pAMPK6) and validate functional redundancy .
  • Structural analysis : Perform co-crystallization studies to identify binding residues critical for isoform selectivity .
  • Transcriptomic profiling : Compare downstream gene expression in tissues where this compound shows efficacy (liver) versus limited activity (skeletal muscle) .

Q. How can researchers optimize in vivo dosing regimens for this compound to maximize target engagement?

  • Acute vs. chronic dosing : In DIO mice, acute oral administration (3–30 mg/kg) inhibits hepatic fatty acid synthesis (FAS), while chronic dosing (12 days, BID) improves insulin sensitivity .
  • Formulation : Use 5% Tween 80/0.25% methylcellulose/0.02% SDS to enhance solubility and bioavailability .
  • Monitoring : Track food intake, body weight, and plasma glucose/insulin levels to correlate dosing with metabolic outcomes .

Q. Data Contradiction Analysis

Q. Why does this compound show partial activation of pAMPK5 and no activation of pAMPK6?

Structural variations in AMPK isoforms likely underlie these differences. For example:

  • pAMPK5 : The γ1 subunit’s regulatory region may have reduced affinity for this compound, limiting maximal activation (36%).
  • pAMPK6 : Unique residues in the γ2 subunit could sterically hinder binding .

Methodological Resolution :

  • Conduct mutagenesis studies to pinpoint critical residues.
  • Compare activation patterns with pan-AMPK activators (e.g., MK-8722) to identify isoform-specific binding motifs .

Properties

IUPAC Name

5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN2O3/c1-16-7-12-20(13-21(16)26(31)32)33-27-29-24-14-22(23(28)15-25(24)30-27)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKQZQDYGXAUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 5-[(5-biphenyl-4-yl-6-chloro-1H-benzimidazol-2-yl)oxy]-2-methylbenzoate (11 g, 23.46 mmol) in MeOH/water (1:1) (250 mL) was added NaOH (5 M in water) (23.46 mL, 117 mmol). The mixture was heated at 70° C. for 1 h. The mixture was then cooled, diluted with water and acidified with 2 M aqueous HCl. The precipitated white solid was filtered and dried to afford the title compound as a white powder. LCMS: calculated for C27H19ClN2O3 454.90, observed m/e 455.5 (M+H)+ (Rt 2.27/4 min). 1H NMR (500 MHz, CD3OD): δ 7.98-7.35 (m, 14H), 2.62 (s, 3H).
Name
Quantity
23.46 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.